molecular formula C11H17N3O B013796 N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide CAS No. 124521-15-9

N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide

Cat. No. B013796
M. Wt: 207.27 g/mol
InChI Key: UALWODOTRBXTPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific nitrogen-containing ligands and metal ions, leading to complex structures. For example, the synthesis of complexes with pentadentate ligands demonstrates the formation of robust double helical complexes, highlighting the potential methods for constructing intricate molecular architectures (Alcock et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds can be highly complex, featuring mononuclear and polynuclear complexes with metal ions. These structures are often stabilized by specific ligand-metal interactions, as seen in studies involving copper and nickel complexes with pentadentate ligands (Hubert et al., 2007). Such analyses provide insights into the coordination chemistry and structural preferences of these compounds.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to the formation of nitrosyls and other reactive intermediates. For instance, the synthesis and reactivities of (Fe-NO)6 nitrosyls derived from polypyridine-carboxamide ligands highlight the photoactive properties and potential for S-nitrosylation reactions (Afshar et al., 2004).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and thermal behavior, are crucial for understanding their stability and potential applications. Research on the crystal and molecular structures of complexes with polydentate ligands offers valuable information on the geometries and intermolecular interactions that define these properties (Pérez et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and binding capabilities, are key to the application of these compounds in catalysis, drug design, and material science. Studies on the general and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine demonstrate the versatility and efficiency of methods for creating amide bonds, a fundamental chemical property relevant to a wide range of synthetic applications (Dunetz et al., 2011).

Scientific Research Applications

Food-borne Amines and Amides as Potential Precursors of Carcinogens

Research has highlighted the significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds in vivo, underscoring their potential role in the incidence of human cancer. Studies on various foods, including seafood and fermented products, have identified high levels of certain amines that could convert into carcinogenic compounds under specific conditions (Lin, 1986).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine, have been explored for their utility in organic synthesis, catalysis, and medicinal applications. These compounds are known for their versatility as synthetic intermediates and have shown potential in forming metal complexes, designing catalysts, and exhibiting biological activities, including anticancer and antibacterial properties (Li et al., 2019).

Role in Nitrification and Nitrous Oxide Emission

Nitrifier denitrification, a pathway where ammonia is oxidized to nitrite followed by the reduction to nitrous oxide (N2O), involves compounds that can affect greenhouse gas emissions and fertilizer nitrogen losses in agricultural soils. Understanding the role of amines and amides in this process is crucial for developing strategies to mitigate environmental impacts (Wrage et al., 2001).

Risk Assessment of Carcinogenic N-nitroso Compounds Formation

A detailed review of dietary precursors to N-nitroso compounds emphasizes the need for a comprehensive understanding of their formation mechanisms and potential health risks. This research assesses the risk posed by various dietary components and their nitrosation potential, contributing to the development of cancer-prevention strategies (Shephard et al., 1987).

Catalytic Reduction of Aromatic Nitro Compounds

Studies on the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas using CO highlight the importance of understanding the reactions of nitrous compounds for synthetic applications. These reactions are crucial for developing efficient methods for producing key organic intermediates and finished products (Tafesh & Weiguny, 1996).

properties

IUPAC Name

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWODOTRBXTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CC1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407875
Record name N'-Nitrosopentyl-(3-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide

CAS RN

124521-15-9
Record name N'-Nitrosopentyl-(3-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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